An In-depth Technical Guide to 3-Methoxythiophene-2-carbonitrile: A Key Building Block for Drug Discovery
An In-depth Technical Guide to 3-Methoxythiophene-2-carbonitrile: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 3-Methoxythiophene-2-carbonitrile
3-Methoxythiophene-2-carbonitrile is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a thiophene ring substituted with both a methoxy and a nitrile group, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an invaluable starting material for the construction of complex molecular frameworks with potential therapeutic applications.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-Methoxythiophene-2-carbonitrile, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 3-Methoxythiophene-2-carbonitrile is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₅NOS | [Calculated] |
| Molecular Weight | 139.18 g/mol | |
| CAS Number | 57059-18-4 | |
| Appearance | Liquid | |
| Boiling Point | 72-74 °C at 0.1 mmHg | |
| InChI Key | PGDZPUWNWJRBTO-UHFFFAOYSA-N |
Synthesis of 3-Methoxythiophene-2-carbonitrile: A Methodological Approach
The synthesis of 3-Methoxythiophene-2-carbonitrile can be approached through various synthetic routes. A common and effective strategy involves the modification of a pre-existing thiophene core. One such generalized approach begins with a 3-hydroxythiophene-2-carboxylate derivative, which serves as a stable and versatile starting material.
A plausible synthetic workflow can be conceptualized as a multi-step process:
Caption: A conceptual workflow for the synthesis of 3-Methoxythiophene-2-carbonitrile.
Experimental Protocol: A Generalized Synthetic Procedure
The following protocol outlines a general, three-step synthesis of 3-methoxythiophene derivatives, which can be adapted for the synthesis of 3-Methoxythiophene-2-carbonitrile, starting from methyl 3-hydroxythiophene-2-carboxylates[1].
Step 1: Methylation of the Hydroxyl Group
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To a stirred mixture of the corresponding methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in acetone (200 ml), add dimethyl sulfate (0.12 mol).
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Heat the reaction mixture at reflux for 12 hours.
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After cooling, evaporate the solvent to dryness.
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Treat the residue with water and extract the product with dichloromethane (200 ml).
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Evaporate the organic solvent under reduced pressure to obtain the methyl 3-methoxythiophene-2-carboxylate.
Step 2: Hydrolysis of the Ester
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Suspend the methyl 3-methoxythiophene-2-carboxylate (0.1 mol) in a 1N sodium hydroxide solution (150 ml, 0.15 mol).
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Heat the mixture to reflux for 30 minutes, or until the solid has completely dissolved.
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Cool the reaction mixture and acidify to pH 3 with 1N HCl.
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Extract the resulting solid product with ethyl acetate (200 ml).
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Evaporate the organic solvent under reduced pressure to yield 3-methoxythiophene-2-carboxylic acid.
Step 3: Conversion of the Carboxylic Acid to the Nitrile
The conversion of the carboxylic acid to the nitrile is a standard transformation in organic synthesis and can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.
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Amide Formation: Convert the carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia will yield the primary amide.
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Dehydration: Dehydrate the primary amide using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or other modern reagents, to afford the target 3-Methoxythiophene-2-carbonitrile.
It is crucial to note that the specific reaction conditions, including temperature, reaction time, and purification methods, may require optimization for this particular substrate.
Spectroscopic Characterization: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the thiophene ring. The methoxy group protons would appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The two protons on the thiophene ring will appear as doublets due to coupling with each other, with chemical shifts characteristic of their electronic environment.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected: one for the methoxy carbon, one for the nitrile carbon, and four for the carbons of the thiophene ring. The chemical shifts will be influenced by the neighboring functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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A sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
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C-H stretching vibrations for the aromatic and methoxy groups, typically in the range of 2800-3100 cm⁻¹.
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C-O stretching of the methoxy group, expected around 1000-1300 cm⁻¹.
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C=C and C-S stretching vibrations characteristic of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as CH₃, OCH₃, and CN.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this heterocyclic scaffold. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric properties but with different electronic and metabolic characteristics. This can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.
3-Methoxythiophene-2-carbonitrile, as a functionalized building block, offers several strategic advantages for drug discovery:
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Scaffold for Library Synthesis: The reactive nitrile group and the modifiable thiophene ring provide multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
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Introduction of Key Pharmacophoric Features: The methoxy and nitrile groups can act as crucial hydrogen bond acceptors or participate in other non-covalent interactions with biological targets.
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Modulation of Physicochemical Properties: The introduction of the 3-methoxythiophene-2-carbonitrile moiety can be used to fine-tune the lipophilicity, polarity, and metabolic stability of a lead compound.
The development of novel anticancer agents is an area where thiophene derivatives have shown significant promise. For instance, derivatives of 3-methoxythiophene-2-carboxylate have been designed and evaluated for their anticancer activity[2]. This highlights the potential of the 3-methoxythiophene scaffold as a privileged structure in oncology drug discovery.
Conclusion
3-Methoxythiophene-2-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the presence of reactive functional groups provide a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in the pursuit of new and improved pharmaceuticals. As the demand for innovative drug candidates continues to grow, the importance of key intermediates like 3-Methoxythiophene-2-carbonitrile in the drug discovery pipeline is set to increase.
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